Scaffold-Based Differentiation: HPK1-IN-11 Possesses a Unique Indazole-Carbonitrile Core Not Found in Leading Reference HPK1 Inhibitors
HPK1-IN-11 is structurally distinguished from widely used HPK1 reference inhibitors by its 1H-indazole-6-carbonitrile core fused to a 3-methyl-hexahydrobenzo[b]pyrazino[1,2-d][1,4]oxazine substituent. In contrast, HPK1-IN-7 (CompK) employs a diaminopyrimidine carboxamide scaffold, HPK1-IN-3 is an ATP-competitive inhibitor with a distinct chemotype, and HPK1-IN-65 is a macrocyclic inhibitor [1][2]. This scaffold divergence is material because indazole-based HPK1 inhibitors have been identified as a chemically distinct series with potentially different kinase selectivity fingerprints and binding kinetics compared to the more extensively characterized diaminopyrimidine and macrocyclic series [1].
| Evidence Dimension | Core chemical scaffold and substituent topology |
|---|---|
| Target Compound Data | 5-(2-methoxyphenyl)-3-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-indazole-6-carbonitrile; MW 451.52; cLogP 4.3; HBD 1; HBA 6; Rotatable bonds 3 |
| Comparator Or Baseline | HPK1-IN-7 (diaminopyrimidine carboxamide scaffold, MW ~520); HPK1-IN-3 (distinct ATP-competitive chemotype, MW ~480); HPK1-IN-65 (macrocyclic scaffold, IC50 <5 nM) [2] |
| Quantified Difference | Scaffold class: indazole-carbonitrile (HPK1-IN-11) vs. diaminopyrimidine (HPK1-IN-7) vs. macrocycle (HPK1-IN-65). Physicochemical difference: MW 451.52 vs. ~520 (HPK1-IN-7) |
| Conditions | Structural identity confirmed by NMR, LC/MS, and X-ray crystallographic analysis per patent WO2021213317A1, compound 2 [1] |
Why This Matters
Scaffold class determines ATP-binding site interactions and kinase selectivity profiles; researchers requiring a chemically distinct HPK1 inhibitor for SAR exploration or to mitigate scaffold-specific off-target effects should select based on chemotype rather than assuming functional equivalence.
- [1] Xie Y, Fan H, Qian L. Hpk1 inhibitor, preparation method therefor and use thereof. Patent WO2021213317A1, 2021. Compound 2 (HPK1-IN-11). View Source
- [2] MedChemExpress. HPK1-IN-65: macrocyclic HPK1 inhibitor, IC50 <5 nM, 1257-fold selectivity over GLK. View Source
